2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one
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Overview
Description
2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one is a compound characterized by the presence of a trimethylsilyl group and a thiophenone core. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride. The reaction conditions often include the presence of a base to facilitate the substitution of a hydrogen atom with the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using silicon-copper alloys and methyl chloride. The process aims to produce trimethylsilyl derivatives efficiently, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have distinct properties and applications in different fields .
Scientific Research Applications
2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with molecular targets through its trimethylsilyl group. This group can protect reactive sites on molecules, allowing for selective reactions. The pathways involved include nucleophilic substitution and radical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used in similar applications but lacks the thiophenone core.
Trimethylsilyl fluoride: Another trimethylsilyl derivative with different reactivity.
Trimethylsilyl bromide: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness
2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one is unique due to its combination of the trimethylsilyl group and the thiophenone core. This combination imparts specific chemical properties and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
62615-73-0 |
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Molecular Formula |
C10H20O2SSi |
Molecular Weight |
232.42 g/mol |
IUPAC Name |
trimethyl-[(3,5,5-trimethyl-1-oxo-2H-thiophen-4-yl)oxy]silane |
InChI |
InChI=1S/C10H20O2SSi/c1-8-7-13(11)10(2,3)9(8)12-14(4,5)6/h7H2,1-6H3 |
InChI Key |
XUKDAAJMPIJIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(S(=O)C1)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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